
(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of synthetic antibiotics that have been used in the treatment of infections caused by Gram-positive bacteria
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step may involve the selective reduction of a corresponding ester or aldehyde.
Methoxylation of the Phenyl Ring: This can be done through electrophilic aromatic substitution using methanol and an appropriate catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of phenolic derivatives.
科学研究应用
Chemistry
Catalysis: As a chiral auxiliary in asymmetric synthesis.
Material Science: Potential use in the development of new polymers or materials with specific properties.
Biology
Antibiotics: Potential use as a lead compound for the development of new antibiotics.
Enzyme Inhibition: Possible use in the study of enzyme mechanisms and inhibition.
Medicine
Drug Development: Exploration as a candidate for new therapeutic agents.
Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Chemical Manufacturing: Use in the synthesis of other complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
作用机制
The mechanism of action of (5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one would depend on its specific application. For example, as an antibiotic, it might inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. In other applications, it might interact with specific enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar structure.
Tedizolid: A more potent oxazolidinone derivative.
Cycloserine: An antibiotic with a similar mechanism of action but different structure.
Uniqueness
(5S)-5-(Hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one may have unique properties due to its specific stereochemistry and functional groups, which could result in different biological activity, stability, or solubility compared to other similar compounds.
属性
CAS 编号 |
919081-46-2 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC 名称 |
(5S)-5-(hydroxymethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-15-9-4-2-3-8(5-9)12-6-10(7-13)16-11(12)14/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1 |
InChI 键 |
QWEMUUUJMSSUAI-JTQLQIEISA-N |
手性 SMILES |
COC1=CC=CC(=C1)N2C[C@H](OC2=O)CO |
规范 SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


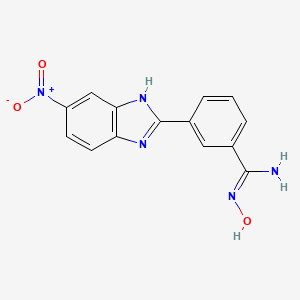
![1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide](/img/structure/B12637326.png)
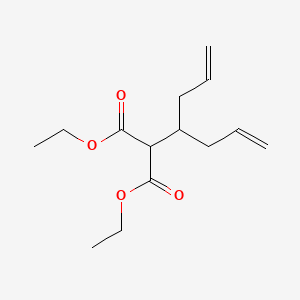
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B12637331.png)
![4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B12637338.png)
![4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12637344.png)

![2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole](/img/structure/B12637351.png)
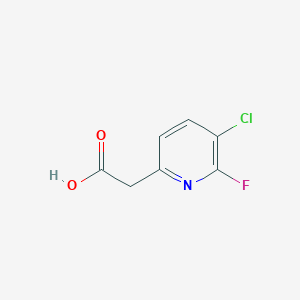
![[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate](/img/structure/B12637368.png)

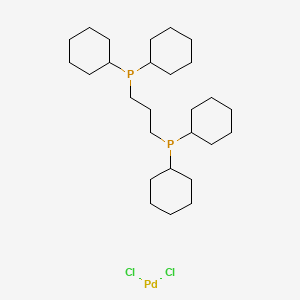
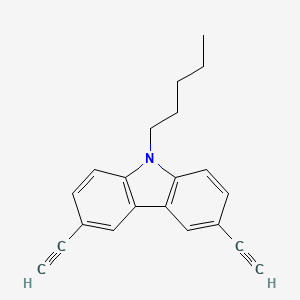
![5-{4-[(Cyanomethyl)amino]phenyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B12637397.png)
